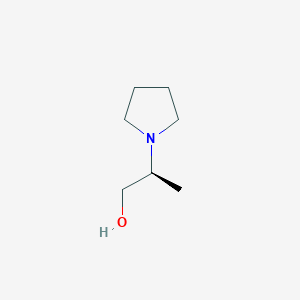
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11/h5-6H,2-4H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 180.21 . It is a solid at room temperature .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester using hydrochloric acid and sodium hydroxide to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 4: Diazotization of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid using sodium nitrite and sulfuric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with methylamine in the presence of sodium acetate to form the target compound, 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 6: Purification of the target compound using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate", "Step 7: Recrystallization of the purified compound from a mixture of ethyl acetate and water to obtain the final product" ] } | |
Numéro CAS |
748099-51-6 |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



